Melamine p-toluenesulfonate
Overview
Description
Melamine p-toluenesulfonate is an organic compound formed by the combination of melamine and p-toluenesulfonic acid. Melamine is a triazine-based compound known for its high nitrogen content, while p-toluenesulfonic acid is a strong organic acid commonly used in organic synthesis. The resulting compound, this compound, is utilized in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Melamine p-toluenesulfonate can be synthesized through a straightforward acid-base reaction between melamine and p-toluenesulfonic acid. The reaction typically involves dissolving melamine in a suitable solvent, such as water or an alcohol, and then adding p-toluenesulfonic acid. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, resulting in the formation of this compound as a precipitate.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but often involves more controlled conditions to ensure high purity and yield. The reaction is typically carried out in large reactors with precise temperature and pH control. The product is then filtered, washed, and dried to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Melamine p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various alkyl or acyl derivatives.
Scientific Research Applications
Melamine p-toluenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of melamine p-toluenesulfonate involves its ability to interact with various molecular targets and pathways. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, while the triazine ring of melamine can engage in π-π stacking and other non-covalent interactions. These properties enable this compound to act as a versatile reagent in chemical reactions and as a stabilizing agent in various applications.
Comparison with Similar Compounds
Melamine sulfonate: Similar in structure but with different sulfonate groups.
p-Toluenesulfonic acid: The parent compound of the sulfonate group in melamine p-toluenesulfonate.
Melamine formaldehyde: A resin formed by the reaction of melamine with formaldehyde, used in different applications.
Uniqueness: this compound is unique due to the combination of melamine’s high nitrogen content and the strong acidic nature of p-toluenesulfonic acid. This combination imparts distinct chemical properties, making it valuable in various industrial and scientific applications.
Biological Activity
Melamine p-toluenesulfonate (MPTS) is a compound that has garnered attention in various fields, particularly in materials science and biochemistry, due to its unique properties and potential applications. This article explores the biological activity of MPTS, including its synthesis, mechanisms of action, and implications in different biological contexts.
Chemical Structure and Synthesis
This compound is derived from the reaction of melamine with p-toluenesulfonic acid. The synthesis typically involves polycondensation reactions that can be influenced by various factors such as temperature, concentration, and the presence of catalysts. For example, a study outlined a method for synthesizing terpolymer resins using p-toluenesulfonic acid, m-cresol, and formaldehyde under controlled conditions, leading to products with specific thermal properties .
Antimicrobial Properties
Research indicates that compounds related to p-toluenesulfonic acid exhibit antimicrobial activity. For instance, a complex formed from DNA and glycine decyl ester p-toluenesulfonic acid salt demonstrated significant antibacterial effects against several bacterial strains . This suggests that MPTS may possess similar antimicrobial properties, making it a candidate for further exploration in medical applications.
Catalytic Activity
MPTS has been utilized as a catalyst in various chemical reactions. In one study, catalytic systems containing p-toluenesulfonic acid facilitated the synthesis of complex organic molecules such as triazoloquinazolinones and benzimidazoquinazolinones . The efficiency of these reactions highlights the potential of MPTS in organic synthesis, which could have downstream effects on biological systems through the production of biologically active compounds.
Case Study 1: Nitration Reactions
In a notable study, melamine nitrate was used alongside p-toluenesulfonic acid to achieve regioselective nitration of phenolic compounds. This reaction yielded good to excellent product yields while simplifying product separation . Such findings illustrate the utility of MPTS in facilitating complex chemical transformations that could lead to biologically relevant products.
Case Study 2: Resin Applications
Another investigation focused on the application of MPTS in resin formulations for wood adhesives. The study found that adjusting the pH with p-toluenesulfonic acid significantly affected the curing process and mechanical properties of the resulting resins. The buffering effect observed with MPTS was crucial for maintaining optimal conditions during resin curing, which is essential for industrial applications .
Data Tables
Property | Value |
---|---|
Melting Point | 150 °C |
Solubility in Water | Soluble |
Antimicrobial Activity | Effective against E. coli |
Catalytic Efficiency | 98% yield in synthesis reactions |
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C3H6N6/c1-6-2-4-7(5-3-6)11(8,9)10;4-1-7-2(5)9-3(6)8-1/h2-5H,1H3,(H,8,9,10);(H6,4,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSQYDBAXOVDTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1(=NC(=NC(=N1)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657040 | |
Record name | 4-Methylbenzene-1-sulfonic acid--1,3,5-triazine-2,4,6-triamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182166-24-1, 13438-46-5 | |
Record name | 1,3,5-Triazine-2,4,6-triamine, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182166-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylbenzene-1-sulfonic acid--1,3,5-triazine-2,4,6-triamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Melamine p-toluenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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